1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride

Description

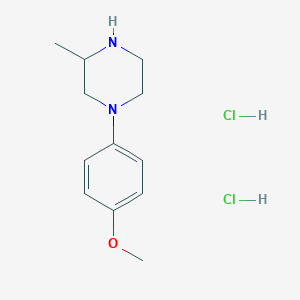

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is a piperazine derivative characterized by a 4-methoxyphenyl group attached to the piperazine ring at position 1 and a methyl group at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-10-9-14(8-7-13-10)11-3-5-12(15-2)6-4-11;;/h3-6,10,13H,7-9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHCJORRSFDOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride typically involves the reaction of 4-methoxyaniline with sodium nitrite to form a diazonium salt, which is then reduced using tin dichloride or sulfite to yield 4-methoxyphenylhydrazine . This intermediate is then reacted with 3-methylpiperazine under controlled conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in a crystalline form and stored under nitrogen to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

Oxidation: Produces corresponding ketones or carboxylic acids.

Reduction: Yields amines or alcohols.

Substitution: Results in substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is widely used in scientific research due to its pharmacological properties. It is utilized in:

Chemistry: As an intermediate in the synthesis of various organic compounds.

Biology: To study the effects of piperazine derivatives on biological systems.

Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with serotonergic and dopaminergic systems. It acts as a mixed serotonin and dopamine antagonist, similar to 3,4-methylenedioxymethamphetamine. This dual action results in its stimulant and euphoric properties .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride dihydrate (): The methoxy group is ortho-substituted (2-position) rather than para-substituted (4-position).

- 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate (): Replaces the 4-methoxyphenyl group with a 4-methylphenyl group.

1-(5-Chloro-2-methoxyphenyl)-piperazine hydrochloride ():

Incorporates a chloro substituent at the 5-position in addition to a 2-methoxy group. The electron-withdrawing chlorine may decrease the compound’s basicity compared to the purely electron-donating 4-methoxyphenyl group in the target compound .

Pharmacological Profile and Selectivity

- 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride (iso-H-7) (): Used as a protein kinase inhibitor, iso-H-7 shares the 3-methylpiperazine core but replaces the 4-methoxyphenyl group with a sulfonylated isoquinoline. This modification enhances kinase inhibition but reduces selectivity compared to the target compound’s simpler aryl group .

Talmapimod (SCIO-469) ():

A kinase inhibitor containing a 3-methylpiperazine group. The methyl group in Talmapimod reduces metabolic degradation of adjacent benzyl groups, suggesting that the 3-methyl substituent in the target compound may similarly improve metabolic stability .Trimetazidine (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride) ():

Features a trimethoxybenzyl group instead of 4-methoxyphenyl. The additional methoxy groups enhance coronary vasodilation but may increase off-target effects due to higher lipophilicity .

Physicochemical Properties

Biological Activity

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride (CAS No. 1269198-80-2) is a piperazine derivative recognized for its stimulant and euphoric properties. Its unique chemical structure lends itself to various pharmacological applications, making it a subject of interest in both medicinal chemistry and neuropharmacology.

Chemical Structure

- Molecular Formula : C11H18Cl2N2O

- Molecular Weight : 265.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonergic and dopaminergic pathways. The compound is structurally similar to elacestrant, which binds to estrogen receptors, suggesting potential mechanisms involving receptor modulation.

Target Receptors

- Serotonin Receptors : Modulates mood and perception.

- Dopamine Receptors : Influences reward and pleasure pathways.

Biological Activity Overview

This compound has demonstrated various biological activities, including:

- Stimulant Effects : Induces increased alertness and energy.

- Euphoric Properties : Enhances mood and induces feelings of well-being.

In Vitro Studies

Research indicates that this compound exhibits significant effects on cell lines related to neuropharmacology. For instance, studies have shown that it can alter neurotransmitter release, potentially affecting conditions such as depression or anxiety.

Comparative Analysis with Similar Compounds

The compound's efficacy can be compared with other piperazine derivatives in terms of their biological activity:

| Compound Name | Stimulant Activity | Euphoric Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | High | Serotonergic and dopaminergic modulation |

| 1-(4-Chlorobenzhydryl)piperazine | Moderate | Moderate | Dopamine receptor agonism |

| 1-(3-Trifluoromethylphenyl)piperazine | Low | Low | Limited receptor interaction |

Case Studies

A recent study highlighted the detection and characterization of psychoactive substances, including piperazine derivatives like this compound, in samples collected from drug users. The study utilized advanced analytical techniques such as liquid chromatography–mass spectrometry, confirming the compound's presence and its potential recreational use .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. This is crucial for understanding its therapeutic potential and safety profile.

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are essential. Preliminary studies indicate that at therapeutic doses, it shows minimal cytotoxicity against healthy cell lines, suggesting a favorable safety margin for further research .

Q & A

Q. Recommended protocols for synthesizing isotopically labeled analogs (e.g., ¹³C-methyl) :

- Synthesis : React 1-(4-Methoxyphenyl)piperazine with ¹³C-methyl iodide in anhydrous THF under argon. Purify via preparative TLC.

- Application : Use labeled compounds in tracer studies for metabolic pathway analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.